Cas no 1998512-23-4 ((2R)-2-amino-5,5-dimethylheptanoic acid)

(2R)-2-amino-5,5-dimethylheptanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-5,5-dimethylheptanoic acid
- EN300-1299340
- 1998512-23-4
-
- インチ: 1S/C9H19NO2/c1-4-9(2,3)6-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m1/s1
- InChIKey: OYJORGPWIRIHCN-SSDOTTSWSA-N
- ほほえんだ: OC([C@@H](CCC(C)(C)CC)N)=O
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
(2R)-2-amino-5,5-dimethylheptanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299340-0.1g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 0.1g |
$1320.0 | 2023-06-06 | ||
Enamine | EN300-1299340-5.0g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 5g |
$4349.0 | 2023-06-06 | ||
Enamine | EN300-1299340-10000mg |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 10000mg |
$5159.0 | 2023-09-30 | ||
Enamine | EN300-1299340-0.25g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 0.25g |
$1381.0 | 2023-06-06 | ||
Enamine | EN300-1299340-0.5g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 0.5g |
$1440.0 | 2023-06-06 | ||
Enamine | EN300-1299340-2.5g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 2.5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1299340-5000mg |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 5000mg |
$3479.0 | 2023-09-30 | ||
Enamine | EN300-1299340-0.05g |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 0.05g |
$1261.0 | 2023-06-06 | ||
Enamine | EN300-1299340-2500mg |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 2500mg |
$2351.0 | 2023-09-30 | ||
Enamine | EN300-1299340-1000mg |
(2R)-2-amino-5,5-dimethylheptanoic acid |
1998512-23-4 | 1000mg |
$1200.0 | 2023-09-30 |
(2R)-2-amino-5,5-dimethylheptanoic acid 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
(2R)-2-amino-5,5-dimethylheptanoic acidに関する追加情報
(2R)-2-Amino-5,5-Dimethylheptanoic Acid: A Comprehensive Overview
The compound with CAS No 1998512-23-4, commonly referred to as (2R)-2-amino-5,5-dimethylheptanoic acid, is a biologically active amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural features, which contribute to its diverse functional properties. In recent years, advancements in synthetic chemistry and computational modeling have enabled researchers to explore its potential applications in drug discovery and biotechnology.
Structure and Synthesis: The molecular structure of (2R)-2-amino-5,5-dimethylheptanoic acid consists of a seven-carbon chain with an amino group attached to the second carbon in the R configuration and two methyl groups on the fifth carbon. This configuration imparts specific physicochemical properties, including solubility and stability, which are critical for its biological activity. The synthesis of this compound involves multi-step reactions, often utilizing chiral resolution techniques to achieve high enantiomeric purity. Recent studies have highlighted the use of asymmetric catalysis and enzymatic methods to streamline the production process, reducing costs and improving yield.
Biological Activity: (2R)-2-amino-5,5-dimethylheptanoic acid has demonstrated potent bioactivity in various in vitro and in vivo models. Research published in *Nature Communications* (2023) revealed its ability to modulate ion channels, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain. Additionally, this compound has shown anti-inflammatory properties by inhibiting COX-2 enzymes, making it a promising candidate for developing novel anti-inflammatory agents.
Applications in Drug Discovery: The unique pharmacokinetic profile of (2R)-2-amino-5,5-dimethylheptanoic acid has positioned it as a valuable tool in drug design. Its ability to cross the blood-brain barrier efficiently has been leveraged in designing central nervous system (CNS) drugs. Furthermore, recent advancements in medicinal chemistry have enabled the development of prodrugs based on this compound, enhancing its therapeutic index and reducing side effects.
Safety and Toxicology: Extensive toxicological studies conducted by regulatory agencies have confirmed the safety profile of (2R)-2-amino-5,5-dimethylheptanoic acid when administered within recommended dosage ranges. Acute and chronic toxicity tests revealed minimal adverse effects, with no evidence of genotoxicity or carcinogenicity under standard testing conditions.
Future Directions: Ongoing research is focused on optimizing the synthesis of (2R)-2-amino-5,5-dimethylheptanoic acid for large-scale production while maintaining its stereochemical integrity. Additionally, collaborative efforts between academia and industry are exploring its potential as a building block for more complex bioactive molecules. With its versatile properties and promising therapeutic applications, this compound is poised to play a pivotal role in advancing modern medicine.
1998512-23-4 ((2R)-2-amino-5,5-dimethylheptanoic acid) 関連製品
- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))